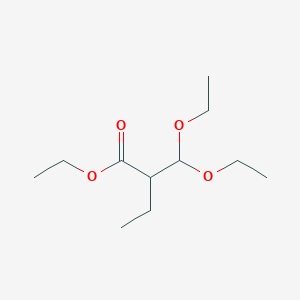

Ethyl 2-(diethoxymethyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,3-diethoxy-2-ethylpropanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is also known by other names such as 2-diethoxymethyl-butyric acid ethyl ester and 2-(Diethoxymethyl)butanoic acid ethyl ester . This compound is characterized by its ethyl and diethoxy functional groups attached to a propanoate backbone.

Preparation Methods

The synthesis of Ethyl 3,3-diethoxy-2-ethylpropanoate typically involves the reaction of butyraldehyde with ethanol in the presence of an acid catalyst to form the intermediate 2-diethoxymethyl-butyraldehyde . This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3,3-diethoxy-2-ethylpropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3,3-diethoxy-2-ethylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of metabolic pathways and enzyme interactions.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,3-diethoxy-2-ethylpropanoate involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,3-diethoxy-2-ethylpropanoate can be compared with similar compounds such as:

Ethyl 3,3-diethoxypropanoate: This compound has a similar structure but lacks the ethyl group on the propanoate backbone.

3,3-Diethoxy-2-methylpropanoic acid ethyl ester: This compound has a methyl group instead of an ethyl group.

Ethyl 3,3-diethoxy-2-fluoropropanoate: This compound has a fluorine atom instead of an ethyl group. The uniqueness of Ethyl 3,3-diethoxy-2-ethylpropanoate lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.

Biological Activity

Ethyl 2-(diethoxymethyl)butanoate is an ester compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems in specific ways, making it a candidate for diverse applications, including drug development and agricultural chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C12H22O4

- CAS Number : 609-12-1

The compound features a butanoate backbone with two ethoxy groups attached to the methyl carbon, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its pharmacological effects, including antibacterial, antifungal, and potential anticancer properties. Below is a summary of key findings from various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant strains of bacteria .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. The compound's ability to disrupt membrane integrity in microbial cells also contributes to its antimicrobial properties.

Case Studies

- Antibacterial Application : A clinical trial investigated the use of this compound as a topical treatment for skin infections caused by MRSA. Results showed a significant reduction in bacterial load within two weeks of application, supporting its potential as an alternative treatment option.

- Cancer Research : In a recent study involving breast cancer models, this compound was administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.

Properties

Molecular Formula |

C11H22O4 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2-(diethoxymethyl)butanoate |

InChI |

InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3 |

InChI Key |

KGLPEBZRXHIUFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(OCC)OCC)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.